反式-4-戊基环己烷甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

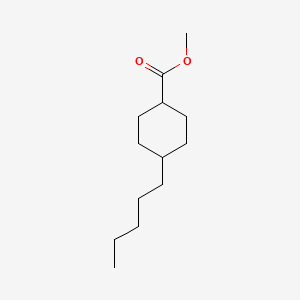

Methyl trans-4-pentylcyclohexanecarboxylate is a chemical compound that belongs to the family of cyclohexanecarboxylates. These compounds are characterized by a cyclohexane ring with a carboxylate group attached. The 'trans' designation indicates that substituents are on opposite sides of the cyclohexane ring, which can significantly affect the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of cyclohexanecarboxylate derivatives can be complex, involving multiple steps and varying yields. For instance, a related compound, ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate, was synthesized as a key intermediate for a very late antigen-4 (VLA-4) antagonist. The synthesis employed reductive etherification, starting from commercially available materials and achieving an overall yield of 38% after six steps .

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylate derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystalline structures of inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with ethanol were determined by X-ray diffraction, revealing different host-guest stoichiometries and hydrogen bonding schemes . Similarly, the molecular and crystalline structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was determined using NMR spectroscopy and X-ray analysis .

Chemical Reactions Analysis

Cyclohexanecarboxylate derivatives can undergo various chemical reactions. The intermolecular Pauson-Khand reaction of ethyl trans-2-phenylethynylcyclopropanecarboxylate with norbornane is an example, leading to ester and metal carbene functionalized exo-tricyclodecenones in moderate to high yields . Additionally, the cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate demonstrates the stereochemistry and mechanism of reactions involving cyclohexanecarboxylates, where the product's cis and trans isomer proportions are influenced by reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylates are influenced by their molecular structure. The stereochemistry of substituents, such as the trans configuration, affects properties like solubility, boiling point, and reactivity. The study of methyl 4-tert-butylcyclohexanecarboxylate's hydrogenation at a mercury cathode revealed that the reaction's outcome is under kinetic control and that the product's isomer proportions depend on the reaction conditions . This highlights the importance of understanding the stereochemistry for predicting and controlling the physical and chemical properties of these compounds.

科学研究应用

光诱导反应

反式-4-戊基环己烷甲酸甲酯已在光诱导反应中得到研究。一项研究重点关注了 3-环己烯-1-甲酸甲酯在乙酸中的辐照,导致形成反式-4-乙酰氧基环己烷甲酸甲酯。这一过程与理解有机化合物中的光化学转化有关(Leong 等,1973)。

构象研究

对顺式和反式 1-羟基-3-甲基环己烷甲酸甲酯的研究揭示了对其构象异构体的见解。这项研究提供了对环己烷衍生物结构行为的更深入理解(Batuev 等,1959)。

液晶合成

该化合物在液晶合成中发挥作用。一项关于反式-对戊基环己基苯甲酮(液晶合成中的中间体)的研究,以反式-对戊基环己烷甲酸为起始原料(孙洪杰,2005)。

液晶性质

在液晶的背景下,探索了各种烷基/烷氧基苯基环己烷甲酸酯的光学和介电性质,包括与反式-4-戊基环己烷甲酸甲酯相关的化合物,以了解它们在向列相中的行为(Kali 等,1985)。

化学分析技术

该化合物已被用于开发化学分析技术,例如在气相色谱中比较偶氮苯液晶固定相。这项研究有助于完善复杂化学混合物的分析方法(Pérez 等,1996)。

理解分子构象

对具有六元环的化合物(如反式-4-戊基环己烷甲酸甲酯)的研究有助于我们理解有机化学中的构象效应和平衡。这项研究是分子设计和合成的基础(Cotterill 和 Robinson,1964)。

属性

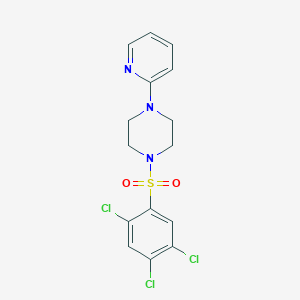

IUPAC Name |

methyl 4-pentylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-11-7-9-12(10-8-11)13(14)15-2/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIGRQBRPLXWTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl trans-4-pentylcyclohexanecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)

![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)

![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)